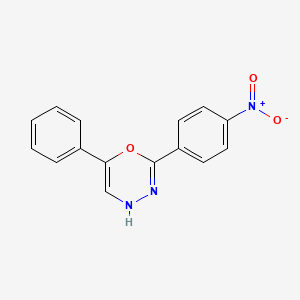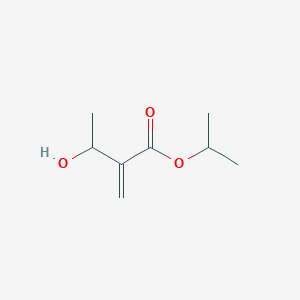
4-Methyl-5-sulfanylidene-1,2,4-dithiazolidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-5-sulfanylidene-1,2,4-dithiazolidin-3-one is a chemical compound with the molecular formula C₃H₃NOS₃ and a molecular weight of 165.257 g/mol It is known for its unique structure, which includes a dithiazolidinone ring
Méthodes De Préparation
The synthesis of 4-Methyl-5-sulfanylidene-1,2,4-dithiazolidin-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a thioamide with a halogenated ketone in the presence of a base . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities.
Analyse Des Réactions Chimiques
4-Methyl-5-sulfanylidene-1,2,4-dithiazolidin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Methyl-5-sulfanylidene-1,2,4-dithiazolidin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of antimicrobial and anticancer drugs.
Mécanisme D'action
The mechanism of action of 4-Methyl-5-sulfanylidene-1,2,4-dithiazolidin-3-one involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to changes in their activity. This interaction can affect various cellular pathways, making it a potential candidate for drug development .
Comparaison Avec Des Composés Similaires
4-Methyl-5-sulfanylidene-1,2,4-dithiazolidin-3-one can be compared with other dithiazolidinone derivatives, such as:
1,2,4-Dithiazolidin-3-one: Lacks the methyl group at the 4-position, which can affect its reactivity and applications.
5-Ylidene derivatives: These compounds have different substituents at the 5-position, leading to variations in their chemical and biological properties
Propriétés
Numéro CAS |
89570-03-6 |
|---|---|
Formule moléculaire |
C3H3NOS3 |
Poids moléculaire |
165.3 g/mol |
Nom IUPAC |
4-methyl-5-sulfanylidene-1,2,4-dithiazolidin-3-one |
InChI |
InChI=1S/C3H3NOS3/c1-4-2(5)7-8-3(4)6/h1H3 |
Clé InChI |
VHWKTYKXQLBCTQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)SSC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}propanoyl azide](/img/structure/B14378113.png)

![3-Phenyl-5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B14378120.png)









